

Pharmacological Profile of 4-Phenylpiperidine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-(Methylsulfonyl)piperidin-4-amine

Cat. No.: B1280446

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This guide provides an in-depth analysis of the pharmacological properties of 4-phenylpiperidine derivatives, a significant class of synthetic opioids. It covers their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation, tailored for researchers and professionals in drug development.

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals. Within this broad family, the 4-phenylpiperidine derivatives are particularly noteworthy for their potent activity as opioid receptor agonists. This class originated with the discovery of meperidine in 1939 and has since been extensively developed, leading to potent analgesics such as fentanyl and its analogs. These compounds primarily exert their effects by targeting the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation.

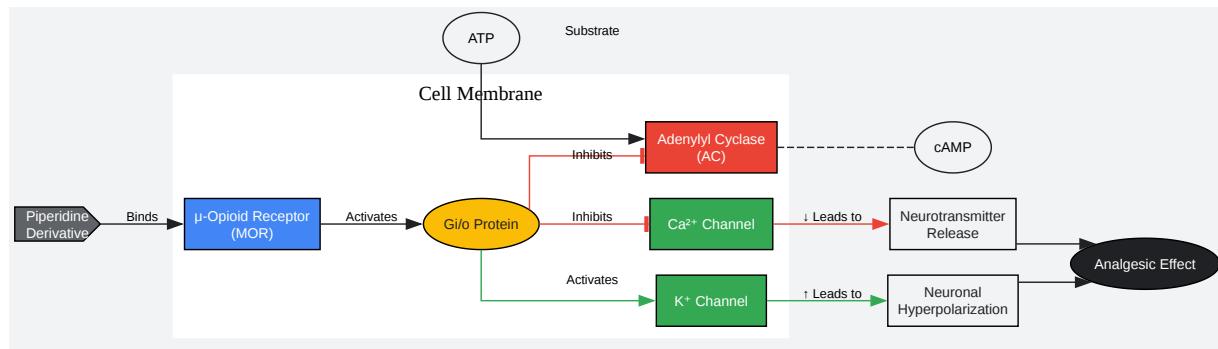
Mechanism of Action

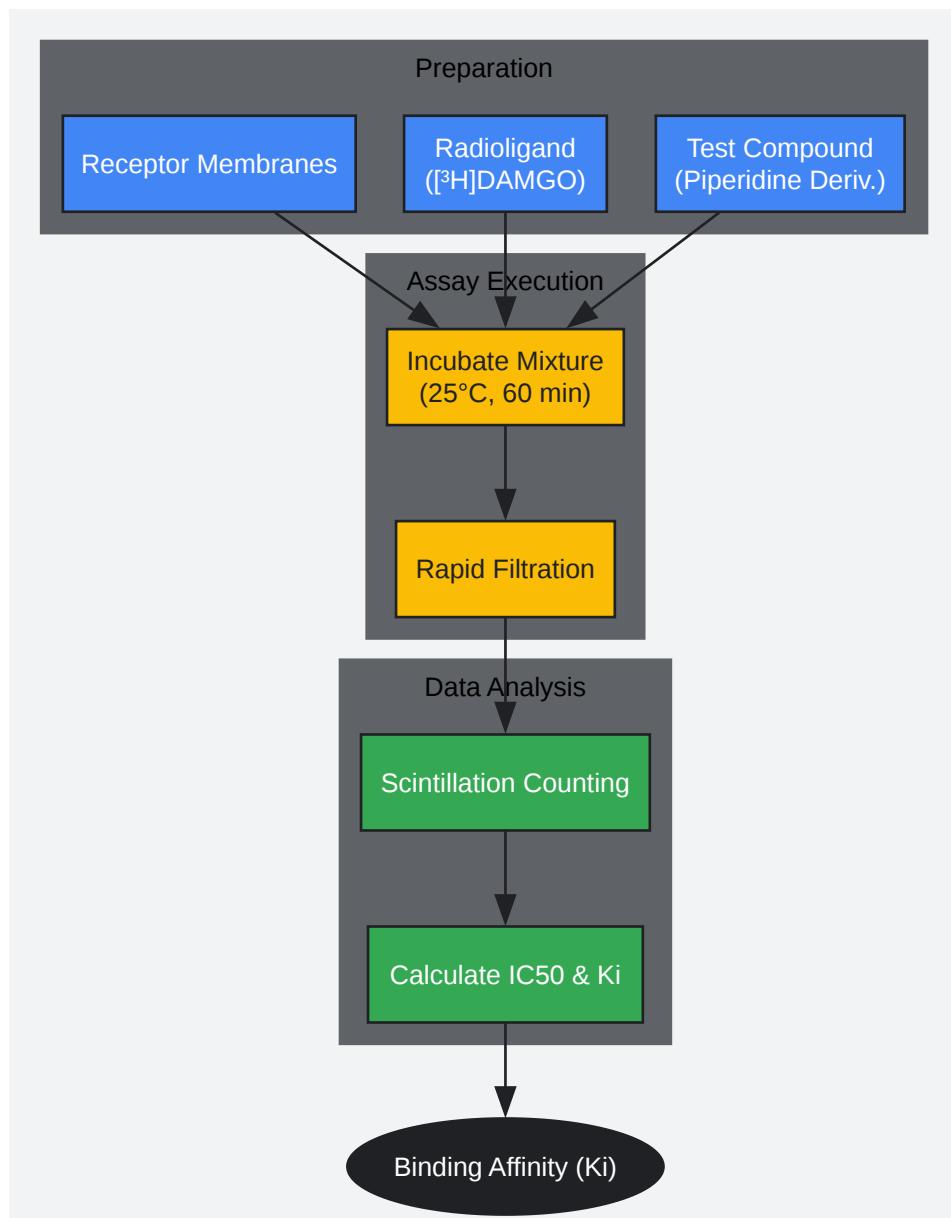
The principal mechanism of action for 4-phenylpiperidine analgesics is the stereospecific binding to and activation of opioid receptors, primarily the μ -opioid receptor. This interaction mimics the effects of endogenous opioid peptides like endorphins. Binding of these derivatives to the MOR on the neuronal cell membrane initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways via heterotrimeric Gi/o proteins.

The subsequent signaling cascade results in:

- Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
- Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.
- Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release (e.g., substance P, GABA) from presynaptic terminals.

Collectively, these actions decrease neuronal excitability and inhibit pain signal transmission in the central and peripheral nervous systems, resulting in potent analgesia.





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